molecular formula C8H11NO B184015 2-(Pyridin-2-yl)propan-2-ol CAS No. 37988-38-8

2-(Pyridin-2-yl)propan-2-ol

Cat. No. B184015
CAS RN: 37988-38-8
M. Wt: 137.18 g/mol
InChI Key: LUZJNRNNOOBBDY-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by its IUPAC name "2-(2-pyridinyl)-2-propanol" . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “2-(Pyridin-2-yl)propan-2-ol” and its derivatives has been reported in several studies . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)propan-2-ol” has been analyzed in several studies . For example, a new type of rod-like Mn12 metal cluster, where the ligand (dmhmpH) is 2-(pyridin-2-yl)propan-2-ol, was synthesized .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-yl)propan-2-ol” have been studied . For instance, a study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .


Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)propan-2-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 226.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 91.0±20.4 °C .

Scientific Research Applications

  • Trypanocidal Activity : A study synthesized a series of compounds including derivatives of 2-(Pyridin-2-yl)propan-2-ol, which exhibited trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. However, the study noted that some compounds demonstrated severe host cell toxicity (Balfour et al., 2017).

  • Metabolism Studies : Research on the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (a related compound) in rat liver identified 2-(Pyridin-2-yl)propan-2-ol as a metabolite, highlighting its role in biological processes (Lee et al., 2006).

  • Molecular Aggregation Studies : A study on the aggregation of molecules in liquid pyridine and its solutions found that 2-(Pyridin-2-yl)propan-2-ol was involved in the formation of hydrogen-bonded aggregates (Tukhvatullin et al., 2010).

  • α1 Receptor Antagonistic Activity : Research aimed at synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, related to 2-(Pyridin-2-yl)propan-2-ol, indicated potential α1 receptor antagonistic activity (Hon, 2013).

  • Complexation to Cadmium(II) : A study on the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to 2-(Pyridin-2-yl)propan-2-ol, investigated its complexation to Cadmium(II), showing potential applications in coordination chemistry (Hakimi et al., 2013).

  • Asymmetric Synthesis of Pyridine-β-nitroalcohols : Another study demonstrated the use of dynamic nitroaldol systems, including 2-nitro-1-(pyridine-4-yl)propan-1-ol (a derivative of 2-(Pyridin-2-yl)propan-2-ol), for the diastereoselective crystallization process, leading to asymmetric synthesis (Angelin et al., 2010).

  • Phosphate Diester Hydrolysis : Research on Zn(II) complexes with alkoxide pendants, including 2-(Pyridin-2-yl)propan-2-ol, highlighted their activity in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate, an important reaction in biochemistry (Zhang & Liang, 2006).

properties

IUPAC Name

2-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZJNRNNOOBBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381291
Record name 2-(Pyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)propan-2-ol

CAS RN

37988-38-8
Record name α,α-Dimethyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37988-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TK Michaelos, HMC Lant, LS Sharninghausen… - …, 2016 - Wiley Online Library
There is great interest in developing Mn water‐splitting catalysts due to their low cost, abundance, and relevance to the oxygen‐evolving complex (OEC). Three ligands with highly …
F Speiser, P Braunstein, L Saussine - Inorganic chemistry, 2004 - ACS Publications
… The new dicationic dinuclear complexes [Ni(μ-Cl) 2 (N,OH) 2 ]Cl 2 (11, N,OH = 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-propan-2-ol; 12, N,OH = 2-pyridin-2-yl-propan-2-ol) were …
Number of citations: 74 pubs.acs.org
AS Ionkin, Y Wang, WJ Marshall, VA Petrov - Journal of Organometallic …, 2007 - Elsevier
… Thus, use of 1,1,1,3,3,3-hexafluoro-2-pyridin-2-yl-propan-2-ol (18) led to the isolation of complex 19 with a five-membered N ∧ O ring. The reaction between 1,1,1,3,3,3-hexafluoro-2-…
Number of citations: 32 www.sciencedirect.com
XZ Wei, TY Ding, Y Wang, B Yang, QQ Yang… - Angewandte …, 2023 - Wiley Online Library
High‐valent iron‐oxo species are appealing for conducting O−O bond formation for water oxidation reactions. However, their high reactivity poses a great challenge to the dissection of …
Number of citations: 4 onlinelibrary.wiley.com
JH Ryu, JA Lee, S Kim, YA Shin, J Yang… - Journal of Medicinal …, 2016 - ACS Publications
A series of picolinamide- and pyrimidine-4-carboxamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 was synthesized and evaluated to optimize the lead compound 9…
Number of citations: 22 pubs.acs.org
D Chen, Y Zhang, X Pan, F Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
A new rosin‐based amphiphile enables the oxidation of tertiary aromatic alcohols in water under mild conditions. The oxidation process is mediated by β‐scission of alkoxy radicals. Our …
Number of citations: 26 onlinelibrary.wiley.com
A Hadzovic, D Song, CM MacLaughlin… - Organometallics, 2007 - ACS Publications
The 2-(aminomethyl)pyridine (ampy) ligand is known to activate ruthenium complexes for the catalytic hydrogenation of ketones. Here we prepare well-defined catalysts using the new …
Number of citations: 92 pubs.acs.org
MA Johnson, SM Craig, FS Menges, AB Wolk… - 2018 - apps.dtic.mil
Under this grant, we have designed, commissioned and exploited new and general experimental methods for the purpose of identifying the reaction pathways that govern the catalytic …
Number of citations: 2 apps.dtic.mil
F He, G Chen, J Yang, G Liang, P Deng, Y Xiong… - RSC …, 2018 - pubs.rsc.org
A pre-prepared Ni–PyBisulidine complex has been developed for the catalytic asymmetric Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. The …
Number of citations: 9 pubs.rsc.org
P Daneshmand, A van der Est, F Schaper - ACS Catalysis, 2017 - ACS Publications
Reaction of N-R,N′-R′-2,5-diiminopyrroles (R = R′ = S-CH(Me)Ph; R = R′ = CH 2 Ph; R = S-CH(Me)Ph, R′ = H) with Cu(OMe) 2 in the presence of chelating alcohols, ROH (R1 = …
Number of citations: 25 pubs.acs.org

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